1-(1-Adamantyl)-2-aminoethanol hydrochloride
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Overview
Description
1-(1-Adamantyl)-2-aminoethanol hydrochloride is a chemical compound that features an adamantane structure, which is a tricyclic hydrocarbon. This compound is known for its unique structural properties and has found applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Related compounds such as rimantadine, a derivative of adamantane, have been found to target the matrix protein 2 in influenza a virus .
Mode of Action
It’s worth noting that rimantadine, a similar adamantane derivative, is known to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus .
Biochemical Pathways
Related compounds have been shown to modulate the expression and activity of the orphan nuclear receptor nur77, a unique transcription factor encoded by an immediate early gene .
Result of Action
Related compounds have been shown to exhibit anti-dengue virus serotype 2 activity and low cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-2-aminoethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Bromination: Adamantane is brominated to form 1-bromoadamantane.
Amination: The brominated product undergoes amination to form 1-(1-Adamantyl)-2-aminoethanol.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing the use of toxic reagents. One efficient method involves the use of formamide and hydrochloric acid to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-aminoethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantane oxides, while substitution can produce halogenated adamantane derivatives .
Scientific Research Applications
1-(1-Adamantyl)-2-aminoethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antiparkinsonian effects.
Medicine: It has been investigated for its potential use in treating neurological disorders.
Industry: The compound is used in the development of advanced materials with unique properties
Comparison with Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Rimantadine: Similar to amantadine but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: 1-(1-Adamantyl)-2-aminoethanol hydrochloride is unique due to its specific structural features and the presence of both an amino and hydroxyl group, which confer distinct chemical and biological properties compared to other adamantane derivatives .
Properties
IUPAC Name |
1-(1-adamantyl)-2-aminoethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-11,14H,1-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHFFZFYWDHUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76066-33-6 |
Source
|
Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, α-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76066-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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